Cas no 1391733-01-9 (5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine)
5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine
- AM806140
-
- Inchi: 1S/C7H7F2N3O/c8-7(9)3-13-2-5-4(7)1-11-6(10)12-5/h1H,2-3H2,(H2,10,11,12)
- InChI Key: FPNKTBBYOBMXQZ-UHFFFAOYSA-N
- SMILES: FC1(COCC2C1=CN=C(N)N=2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 202
- XLogP3: -0.2
- Topological Polar Surface Area: 61
5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM501898-1g |
5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine |
1391733-01-9 | 97% | 1g |
$1428 | 2023-03-05 |
5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine
Comprehensive Overview of 5,5-Difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine (CAS No. 1391733-01-9)
The compound 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine (CAS No. 1391733-01-9) is a fluorinated pyrimidine derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluoro substitution and a fused pyrano[3,4-d]pyrimidine core, makes it a valuable scaffold for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in targeting enzymes and receptors involved in metabolic and inflammatory pathways.
In recent years, the demand for fluorinated heterocycles like 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine has surged, driven by their enhanced bioavailability and metabolic stability. This compound aligns with the growing trend of structure-activity relationship (SAR) studies, where subtle modifications to the pyrimidine ring can drastically alter biological activity. Its CAS No. 1391733-01-9 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and crop protection.
One of the key advantages of 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine is its versatility in synthetic chemistry. The presence of the amine group at the 2-position allows for further derivatization, enabling the creation of libraries of analogs for high-throughput screening. This feature is particularly valuable in the context of fragment-based drug design, a hot topic in modern drug discovery. Additionally, the difluoro moiety enhances the compound's lipophilicity, which is crucial for improving membrane permeability—a critical factor in central nervous system (CNS) drug development.
The compound's pyrano[3,4-d]pyrimidine backbone is structurally similar to purine bases, making it a promising candidate for nucleoside mimicry. This property has sparked interest in its potential antiviral and anticancer applications, areas where users frequently search for novel scaffolds. Recent studies have explored its interaction with kinase enzymes, which are pivotal in signal transduction pathways. Such investigations are often linked to searches for kinase inhibitors and targeted therapies, highlighting the compound's alignment with current research trends.
From a synthetic perspective, CAS No. 1391733-01-9 is often discussed in the context of green chemistry and atom economy. Researchers are optimizing routes to synthesize this compound with minimal waste, reflecting broader industry shifts toward sustainable practices. Its fluorine atoms also make it a subject of interest in 19F NMR spectroscopy, a technique gaining traction for its utility in probing molecular interactions.
In agrochemical research, 5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine is explored for its potential as a plant growth regulator or pesticide intermediate. The difluoro group can influence the compound's binding affinity to plant enzymes, a topic frequently queried in agricultural science forums. This dual applicability in pharmaceuticals and agrochemicals underscores its interdisciplinary importance.
As the scientific community continues to investigate fluorinated pyrimidines, CAS No. 1391733-01-9 remains a focal point for innovation. Its combination of structural novelty and functional adaptability ensures its place in cutting-edge research, answering the growing demand for bioactive small molecules in both academia and industry.
1391733-01-9 (5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)